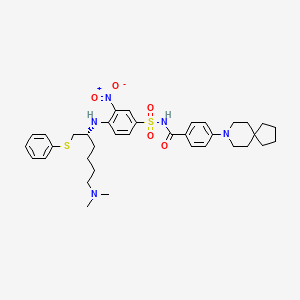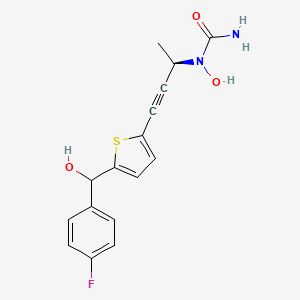
Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ABT-515 is a bio-active chemical. Detailed information has not been published.
Applications De Recherche Scientifique
2. Anticancer and Enzyme Inhibition Urea derivatives have shown promise in enzyme inhibition and anticancer research. For instance, a study by Mustafa et al. (2014) synthesized urea derivatives demonstrating inhibition of urease, β-glucuronidase, and phosphodiesterase enzymes, with one compound displaying significant in vitro anticancer activity.
3. Neuropeptide Y5 Receptor Antagonists Research by Fotsch et al. (2001) explores urea derivatives as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency and demonstrated potential as antagonists in cellular assays, indicating a role in neural system modulation.
4. Plant Morphogenesis and Rooting Enhancement Urea derivatives like CPPU and TDZ, known for cytokinin-like activity, are extensively used in plant morphogenesis studies. Ricci & Bertoletti (2009) discuss the history and biological activity of these compounds, highlighting their impact on cell division and differentiation in plants.
5. Molecular Imaging Agents for Angiogenesis In the context of molecular imaging, urea subunits are key components. A study by Ilovich et al. (2008) successfully labeled a VEGFR-2/PDGFR dual inhibitor with fluorine-18 for PET biomarkers, demonstrating its potential in angiogenic process imaging.
6. Antifungal Activity The antifungal properties of urea derivatives were investigated by Mishra et al. (2000). They synthesized compounds showing significant fungitoxic action against various fungi, suggesting potential use in agricultural fungicides.
7. Inhibiting Ammonia and Nitrous Oxide Emissions The use of urease inhibitors in agriculture can reduce ammonia and nitrous oxide emissions from urea fertilization, as shown in research by Abalos et al. (2012). This study underlines the environmental and economic benefits of such practices.
8. Hydrogel Biosensors for Urea Detection Urea-sensitive hydrogels, as reported by Erfkamp et al. (2019), have applications in industrial and biomedical diagnostics. These biosensors detect urea concentration changes, demonstrating a broad range of sensitivity and selectivity.
Propriétés
Numéro CAS |
189328-52-7 |
|---|---|
Nom du produit |
Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy- |
Formule moléculaire |
C16H15FN2O3S |
Poids moléculaire |
334.37 |
Nom IUPAC |
Urea, N-((1R)-3-(5-((4-fluorophenyl)hydroxymethyl)-2-thienyl)-1-methyl-2-propyn-1-yl)-N-hydroxy- |
InChI |
InChI=1S/C16H15FN2O3S/c1-10(19(22)16(18)21)2-7-13-8-9-14(23-13)15(20)11-3-5-12(17)6-4-11/h3-6,8-10,15,20,22H,1H3,(H2,18,21)/t10-,15?/m1/s1 |
Clé InChI |
MAWNQQITLIIWGZ-INHVJJQHSA-N |
SMILES |
C[C@H](C#Cc1ccc(s1)C(c2ccc(cc2)F)O)N(C(=O)N)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ABT-515; UNII-186W5U73P9; ABT 515; ABT515; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



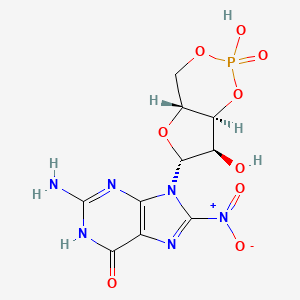
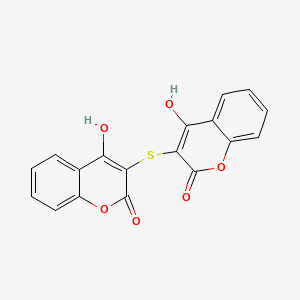


![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

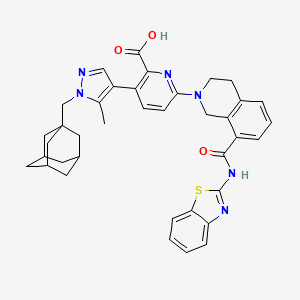
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)
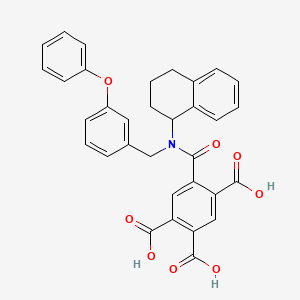

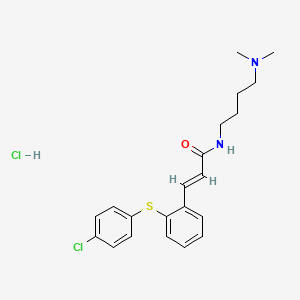
![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)
